5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol ADX-10061, also known as CEE-03-310 and NNC-01-0687, is a dopamine D1 receptor antagonist potentially for the treatment of smoking cessation, sleep disorder
Brand Name: Vulcanchem
CAS No.: 128022-68-4
VCID: VC0517339
InChI: InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1
SMILES: CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

CAS No.: 128022-68-4

Inhibitors

VCID: VC0517339

Molecular Formula: C19H20N2O4

Molecular Weight: 340.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol - 128022-68-4

CAS No. 128022-68-4
Product Name 5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
IUPAC Name (5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Standard InChI InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1
Standard InChIKey XZPSYCOYKJRHKE-MRXNPFEDSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]
SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]
Canonical SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]
Appearance Solid powder
Description ADX-10061, also known as CEE-03-310 and NNC-01-0687, is a dopamine D1 receptor antagonist potentially for the treatment of smoking cessation, sleep disorder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine
CEE-03-310
NNC 01-0687
NNC 687
NNC-01-0687
NNC-687
Reference 1: Grodum E, Andersen M, Hangaard J, Koldkjaer O, Hagen C. Lack of effect of the dopamine D1 antagonist, NNC 01-0687, on unstimulated and stimulated release of anterior pituitary hormones in males. J Endocrinol Invest. 1998 May;21(5):291-7. PubMed PMID: 9648050.
2: Skrumsager BK, Christensen JV, Snel S, Seiberling M. Tolerability, safety and pharmacokinetics of single dose and multiple dosing of the selective D1 antagonist NNC 01-0687 in healthy subjects. Psychopharmacology (Berl). 1995 Oct;121(3):294-9. PubMed PMID: 8584609.
3: Karle J, Clemmesen L, Hansen L, Andersen M, Andersen J, Fensbo C, Sloth-Nielsen M, Skrumsager BK, Lublin H, Gerlach J. NNC 01-0687, a selective dopamine D1 receptor antagonist, in the treatment of schizophrenia. Psychopharmacology (Berl). 1995 Oct;121(3):328-9. PubMed PMID: 8584614.
4: Christensen JV. Determination of (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5- tetrahydro-1H-3-benzazepin-7-ol (NNC 01-0687), a novel dopamine D-1 receptor antagonist, in plasma by solid-phase extraction and high-performance liquid chromatography. J Chromatogr. 1992 Jun 10;577(2):366-70. PubMed PMID: 1301070.
5: Eder DN, Zdravkovic M, Wildschiødtz G. Selective alterations of the first NREM sleep cycle in humans by a dopamine D1 receptor antagonist (NNC-687). J Psychiatr Res. 2003 Jul-Aug;37(4):305-12. PubMed PMID: 12765853.
6: Eder DN. CEE-03-310 CeNeS pharmaceuticals. Curr Opin Investig Drugs. 2002 Feb;3(2):284-8. Review. PubMed PMID: 12020061.
7: Ahlenius S. Clozapine: dopamine D1 receptor agonism in the prefrontal cortex as the code to decipher a Rosetta stone of antipsychotic drugs. Pharmacol Toxicol. 1999 May;84(5):193-6. Review. PubMed PMID: 10361974.
8: Salmi P, Ahlenius S. Dihydrexidine produces hypothermia in rats via activation of dopamine D1 receptors. Neurosci Lett. 1997 Oct 24;236(1):57-9. PubMed PMID: 9404951.
9: Salmi P, Ahlenius S. Further evidence for clozapine as a dopamine D1 receptor agonist. Eur J Pharmacol. 1996 Jun 20;307(1):27-31. PubMed PMID: 8831100.
10: Halldin C, Foged C, Farde L, Karlsson P, Hansen K, Grønvald F, Swahn CG, Hall H, Sedvall G. [11C]NNC 687 and [11C]NNC 756, dopamine D-1 receptor ligands. Preparation, autoradiography and PET investigation in monkey. Nucl Med Biol. 1993 Nov;20(8):945-53. PubMed PMID: 8298574.
11: Karlsson P, Farde L, Halldin C, Swahn CG, Sedvall G, Foged C, Hansen KT, Skrumsager B. PET examination of [11C]NNC 687 and [11C]NNC 756 as new radioligands for the D1-dopamine receptor. Psychopharmacology (Berl). 1993;113(2):149-56. PubMed PMID: 7855175.
12: Andersen PH, Grønvald FC, Hohlweg R, Hansen LB, Guddal E, Braestrup C, Nielsen EB. NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists. Eur J Pharmacol. 1992 Aug 14;219(1):45-52. PubMed PMID: 1397049.
13: Nielsen EB, Andersen PH. Dopamine receptor occupancy in vivo: behavioral correlates using NNC-112, NNC-687 and NNC-756, new selective dopamine D1 receptor antagonists. Eur J Pharmacol. 1992 Aug 14;219(1):35-44. PubMed PMID: 1397048.
PubChem Compound 164252
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator